Teroxirone

Description

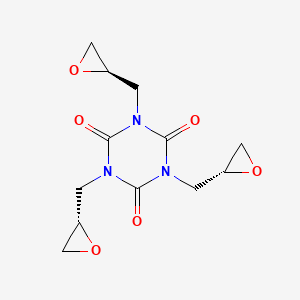

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318560 | |

| Record name | Teroxirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TEROXIRONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

59653-73-5, 240408-79-1 | |

| Record name | Teroxirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teroxirone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate, (R,R,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teroxirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEROXIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGLYCIDYL ISOCYANURATE, (R,R,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Teroxirone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teroxirone, a triepoxide derivative, has demonstrated significant antineoplastic activity in various cancer models. Its core mechanism of action revolves around its function as a DNA alkylating agent, leading to the induction of p53-dependent apoptosis. This guide provides a comprehensive technical overview of this compound's molecular interactions within cancer cells, detailing its effects on critical signaling pathways, and offers standardized protocols for key experimental validations.

Core Mechanism of Action: DNA Alkylation and p53-Dependent Apoptosis

This compound, chemically known as triglycidyl isocyanurate, is a triazene triepoxide that exerts its cytotoxic effects primarily through the alkylation and cross-linking of DNA.[1][2] This action inhibits DNA replication, leading to DNA damage.[1] The cellular response to this damage is a critical determinant of cell fate. In cancer cells with functional p53, this compound treatment leads to the activation of this tumor suppressor protein.[2]

Activated p53 orchestrates a signaling cascade that culminates in apoptosis, or programmed cell death.[3] This process is largely mediated through the intrinsic apoptotic pathway, which involves the mitochondria.

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

A key event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[1] The accumulation of ROS contributes to cellular stress and directly impacts mitochondrial integrity. This leads to a decrease in the mitochondrial membrane potential (MMP), a critical event in the initiation of the intrinsic apoptotic pathway.[3]

Regulation of the Bcl-2 Family of Proteins

The p53-mediated apoptotic signal further engages the Bcl-2 family of proteins, which are central regulators of apoptosis. This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a crucial determinant for the permeabilization of the outer mitochondrial membrane.

Caspase Activation and Execution of Apoptosis

The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3. These executioner caspases cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Signaling Pathway Visualization

The following diagram illustrates the p53-dependent apoptotic pathway induced by this compound.

References

Teroxirone: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teroxirone, also known by its chemical name Triglycidyl Isocyanurate (TGIC), is a triazene triepoxide with demonstrated antineoplastic properties.[1][2] Its cytotoxic effects are primarily attributed to its ability to alkylate and cross-link DNA, thereby inhibiting DNA replication.[1][2] This in-depth guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, with a focus on its role in inducing apoptosis through the p53 signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a heterocyclic epoxy compound.[3] The molecule consists of a central 1,3,5-triazinane-2,4,6-trione ring functionalized with three oxiran-2-ylmethyl (glycidyl) groups attached to the nitrogen atoms.

Chemical Structure:

-

IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[3]

-

Molecular Formula: C₁₂H₁₅N₃O₆[4]

-

Canonical SMILES: C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4[5]

A comprehensive list of synonyms for this compound is provided in the table below.

Table 1: Synonyms for this compound

| Synonym | Reference |

| Triglycidyl isocyanurate | [6] |

| Tris(2,3-epoxypropyl) Isocyanurate | [1] |

| TGI | [1] |

| TGIC | [1] |

| Henkel's compound | [7] |

| alpha-Triglycidyl isocyanurate | [7] |

| Teroxironum | [7] |

| 1,3,5-Triglycidyl-s-triazinetrione | [6] |

| N,N',N''-Triglycidyl isocyanurate | |

| Araldite PT-810 | [3] |

| TEPIC | [3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 297.26 g/mol | [1][4] |

| Appearance | White crystalline or granular solid | [6] |

| Melting Point | 95-108 °C | |

| Solubility | ||

| Water | Insoluble | [1] |

| Ethanol | Insoluble | [1] |

| DMSO | 59 mg/mL (198.47 mM) | [1] |

| Stability in Solution | In water, 29% decomposition in 72 hours. | |

| Most stable at pH 6. | ||

| < 1% decomposition in acetonitrile after 72 hours. | ||

| Storage | 3 years at -20°C (powder) | [2] |

| 1 year at -80°C (in solvent) | [2] |

Mechanism of Action: Induction of Apoptosis via p53 Pathway

This compound exerts its anticancer effects by inducing apoptotic cell death.[7] The primary mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial injury and subsequent activation of the intrinsic apoptotic pathway, which is dependent on the tumor suppressor protein p53.[7]

The proposed signaling cascade is as follows:

-

DNA Damage: this compound acts as a DNA alkylating and cross-linking agent, causing significant DNA damage.[1][2]

-

ROS Production: The cellular stress induced by DNA damage leads to the production of reactive oxygen species (ROS).

-

Mitochondrial Injury: Increased ROS levels disrupt the mitochondrial membrane potential.

-

p53 Activation: Mitochondrial distress and DNA damage trigger the activation and stabilization of the p53 protein.

-

Transcriptional Regulation: Activated p53 upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

-

Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase.

-

Apoptosis: Activated caspase-3 cleaves essential cellular substrates, including PARP, ultimately leading to programmed cell death.

Signaling Pathway Diagram

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of Triglycidyl Isocyanurate

-

Method 1: Epoxidation of Triallyl Isocyanurate

-

Combine triallyl isocyanurate (0.03 mol), potassium bicarbonate (0.05 mol), and a nitrile (e.g., acetonitrile, 0.09 mol) in a suitable alcohol (e.g., ethanol, 50 mL).

-

Stir the mixture for 15 minutes.

-

Add 30% hydrogen peroxide (0.1 mol) and stir the reaction at 25-60°C for 2 hours.

-

Add an additional 5 g of 30% hydrogen peroxide and continue the reaction for 6-10 hours until completion.

-

Perform post-treatment of the reaction liquid to obtain triglycidyl isocyanurate. The reported yield is over 80.0%.

-

-

Method 2: Reaction of Cyanuric Acid with Epichlorohydrin

-

Charge an autoclave with cyanuric acid, 3 to 7 molar equivalents of epichlorohydrin, benzyl trimethyl ammonium chloride (catalyst), and water.

-

Stir the reaction mixture at 75-80°C for 1 to 2 hours.

-

Cool the reaction mixture to 25-30°C.

-

Add dichloromethane (DCM) and stir for 30 minutes.

-

Separate the aqueous and organic layers. The aqueous layer can be re-extracted with DCM.

-

Combine the DCM layers and filter.

-

Distill the filtrate under vacuum to obtain an oil.

-

Add methanol to the oil at 45-50°C and heat to 60-65°C.

-

Cool the mixture to 0-5°C to precipitate the solid product.

-

Filter the solid, wash with methanol, and dry under vacuum at 55-60°C. The reported yield is 67% with a purity of 98%.

-

Cell Culture and Treatment

-

Cell Lines: Human non-small cell lung cancer cell lines A549 and H460 are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to the desired final concentrations for experiments.

Cell Viability Assay

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cell viability.

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Western Blot Analysis

-

Purpose: To detect the expression levels of proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2, caspase-3, PARP).

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Examples of antibodies include:

-

Rabbit anti-p53

-

Rabbit anti-Bax

-

Mouse anti-Bcl-2

-

Rabbit anti-caspase-3

-

Rabbit anti-PARP

-

Mouse anti-β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reactive Oxygen Species (ROS) Detection Assay

-

Method: The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Quantitative Data

Table 3: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | ~25 | 48 | |

| H460 | Non-small cell lung cancer | ~15 | 48 | |

| H1299 | Non-small cell lung cancer | >50 | 48 |

Note: The IC₅₀ values can vary depending on the specific experimental conditions.

Conclusion

This compound is a potent antineoplastic agent with a well-defined chemical structure and a mechanism of action that involves the induction of apoptosis through the p53 signaling pathway. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on the compound's properties, synthesis, and biological evaluation. The provided experimental protocols and quantitative data serve as a foundation for further investigation into the therapeutic potential of this compound. Further research is warranted to fully elucidate its clinical utility and to explore potential combination therapies to enhance its anticancer efficacy.

References

- 1. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound motivates apoptotic death in tumorspheres of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Teroxirone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teroxirone, also known as (α)-1,3,5-triglycidyl-s-triazinetrione (α-TGIC), is a trifunctional epoxide that was initially investigated as a promising anti-neoplastic agent. Its cytotoxic activity stems from its ability to alkylate and cross-link DNA, leading to the inhibition of DNA replication and the induction of apoptosis. This technical guide provides an in-depth overview of the discovery, synthesis methods, and mechanism of action of this compound, with a focus on its p53-mediated signaling pathway. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for its synthesis are provided.

Discovery and Preclinical Evaluation

This compound emerged as a potential anti-cancer agent due to its broad spectrum of preclinical activity. It demonstrated good cytotoxic activity against various tumor cell lines, including sublines of P388 and L1210 leukemias that are resistant to the alkylating agent cyclophosphamide.[1] Studies on human non-small cell lung cancer (NSCLC) cell lines, H460 and A549, revealed that low concentrations of this compound can inhibit their growth.[2] This inhibitory effect is mediated by the induction of apoptotic cell death through DNA damage.[2]

In Vitro Efficacy

| Cell Line | Cancer Type | Key Findings |

| H460 | Non-Small Cell Lung Cancer | Growth inhibition at low concentrations.[2] |

| A549 | Non-Small Cell Lung Cancer | Growth inhibition at low concentrations.[2] |

| P388 Leukemia | Leukemia | Cytotoxic activity, including in cyclophosphamide-resistant sublines.[1] |

| L1210 Leukemia | Leukemia | Cytotoxic activity, including in cyclophosphamide-resistant sublines.[1] |

Synthesis of this compound

The synthesis of this compound, the α-isomer of triglycidyl isocyanurate, is primarily achieved through the reaction of cyanuric acid with an excess of epichlorohydrin. Various methods have been developed to optimize the yield and purity of the final product.

General Synthesis Reaction

The fundamental reaction involves the addition of three equivalents of epichlorohydrin to cyanuric acid. This is typically a two-step process:

-

Addition Reaction: Cyanuric acid reacts with epichlorohydrin to form a trichlorohydrin intermediate.

-

Dehydrochlorination (Cyclization): The intermediate is treated with a base, such as sodium hydroxide, to induce intramolecular cyclization and form the three epoxide rings.

Detailed Experimental Protocol

The following protocol describes a common method for the laboratory synthesis of triglycidyl isocyanurate. It is important to note that this process yields a mixture of α and β isomers, and further purification is required to isolate the α-isomer (this compound).

Materials:

-

Cyanuric acid

-

Epichlorohydrin

-

Benzyl trimethyl ammonium chloride (catalyst)

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge cyanuric acid, a significant excess of epichlorohydrin (e.g., a 9:1 molar ratio of epichlorohydrin to cyanuric acid), and a catalytic amount of benzyl trimethyl ammonium chloride.

-

Heating: Heat the reaction mixture to 95-100°C and maintain this temperature for approximately 1 hour with constant stirring.

-

Cooling and Base Addition: Cool the reaction mixture. In a separate vessel, prepare a solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the reaction mixture while maintaining the temperature and stirring.

-

Distillation: After the addition of the base, distill off the excess epichlorohydrin under vacuum.

-

Extraction and Washing: To the remaining reaction mixture, add dichloromethane (DCM) and water. Stir the mixture to dissolve the product in the organic layer. Separate the organic layer and wash it with water to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude triglycidyl isocyanurate.

-

Purification: The crude product, a mixture of α and β isomers, can be purified by crystallization or chromatography to isolate the desired α-isomer (this compound).

Mechanism of Action: The p53 Signaling Pathway

This compound exerts its anti-cancer effects primarily through the activation of the p53 tumor suppressor pathway. As an alkylating agent, this compound causes DNA damage, which triggers a cascade of signaling events culminating in p53 activation.

This compound-Induced p53 Activation

The proposed mechanism for this compound-induced p53 activation is as follows:

Caption: this compound-induced p53 signaling pathway.

Downstream Effects of p53 Activation

Activated p53 acts as a transcription factor, leading to the upregulation of several key downstream target genes:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest at the G1/S checkpoint, providing time for DNA repair.

-

Procaspase-3: Activation of p53 leads to the cleavage and activation of procaspase-3, a key executioner caspase in the apoptotic pathway.[2]

The culmination of these events is the induction of programmed cell death (apoptosis) in cancer cells. The dependence of this compound's cytotoxicity on the p53 status of the cells has been demonstrated, with cells harboring wild-type p53 being more sensitive to the drug.[2]

Clinical Evaluation

This compound underwent Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.

Phase I Clinical Trial Data

Two different dosing schedules were investigated in a Phase I study. The key findings are summarized below:

| Dosing Schedule | Number of Patients | Dose Range | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose | Dose-Limiting Toxicities |

| Single IV push for 5 sequential days every 4 weeks | 36 | Not specified | 340 mg/m²/day x 5[1] | Phlebitis and cutaneous "flare" reactions.[1] |

| 1 day every 5 weeks | 26 | 36-2250 mg/m² | Schedule closed due to severe thrombophlebitis at ≥1500 mg/m²[3] | Severe thrombophlebitis.[3] |

| 5 days every 5 weeks | 27 | 16-450 mg/m² | 375 mg/m² x 5 every 5 weeks[3] | Mild thrombophlebitis and moderate leukopenia.[3] |

Pharmacologic studies revealed a rapid plasma elimination of this compound, suggesting its potential utility for regional infusion.[3] While showing preclinical promise, the clinical development of this compound as an anti-cancer agent was not pursued extensively, likely due to the observed toxicities.

Conclusion

This compound is a potent DNA alkylating agent with demonstrated anti-neoplastic activity in preclinical models. Its mechanism of action is intrinsically linked to the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis. While its clinical development was hampered by toxicity issues, the study of this compound has provided valuable insights into the mechanisms of DNA damage response and p53-mediated tumor suppression. Further research into analogs or delivery systems that mitigate its toxicity while retaining its efficacy could potentially revive interest in this class of compounds for cancer therapy.

Experimental Workflows

General Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis of this compound.

Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining in vitro cytotoxicity.

References

In-Depth Technical Guide to the Biological Activity of Triglycidyl Isocyanurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound with a history of industrial use as a cross-linking agent. Beyond its industrial applications, TGIC has garnered significant attention within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the biological effects of TGIC, detailing its toxicological profile, mechanisms of action, and its emerging role as a potential antineoplastic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological assessment. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of TGIC's interactions with biological systems.

Toxicological Profile

The toxicity of Triglycidyl Isocyanurate is a critical aspect of its biological activity, with implications for both occupational health and its potential therapeutic applications. Its toxic effects are largely attributed to the high reactivity of its three epoxide groups, which can readily alkylate cellular macromolecules.

Acute Toxicity

Acute toxicity studies have been conducted to determine the immediate adverse effects of single or short-term exposure to TGIC. The median lethal dose (LD50) is a standardized measure of acute toxicity.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat (male) | Oral | 100 - 200 mg/kg | [1][2] |

| LD50 | Rat | Oral | 188 mg/kg | [3] |

| LD50 | Rat | Oral | 188 - 715 mg/kg bw | [4] |

| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | [1] |

| LC50 | Rat (male) | Inhalation (4h, dust/mist) | > 650 mg/m³ | [1][2] |

Cytotoxicity

TGIC exhibits cytotoxic effects across various cell lines, a property that is being explored for its anticancer potential. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |

| A549 (human non-small cell lung cancer) | MTT Assay | 72h | Data not available in search results | |

| H460 (human non-small cell lung cancer) | MTT Assay | 72h | Data not available in search results | |

| H1299 (human non-small cell lung cancer) | MTT Assay | 72h | Data not available in search results | |

| MCF-7 (human breast cancer) | MTT Assay | 72h | Data not available in search results | |

| HepG2 (human liver cancer) | MTT Assay | 72h | Data not available in search results |

Note: While search results indicate TGIC's cytotoxicity, specific IC50 values for these cell lines were not found. Further experimental data is required to populate this table fully.

Genotoxicity

The genotoxic potential of TGIC is a significant concern, as its ability to interact with DNA can lead to mutations and chromosomal damage. This property is also central to its mechanism as a potential anticancer agent.

| Assay | Test System | Metabolic Activation (S9) | Result | Quantitative Data | Reference |

| Ames Test | S. typhimurium TA98, TA100 | With and Without | Positive | Specific revertant colony counts not available | [5] |

| Comet Assay | in vitro / in vivo | N/A | Positive for DNA damage | Specific tail length or % DNA in tail not available | |

| Chromosomal Aberration | Mouse spermatogonial cells | N/A | Positive | Induced chromosomal aberrations | [4] |

Note: While TGIC is known to be genotoxic, specific quantitative data from Ames and Comet assays were not consistently available in the search results.

Carcinogenicity

Long-term studies in animal models are crucial for assessing the carcinogenic potential of chemicals.

| Species | Route of Administration | Dose Levels | Duration | Findings | Reference |

| Rat | Gavage | Specific doses not available | 2 years | No statistical difference in tumor formation or latency period compared to control. | [4][6] |

Note: The available information suggests a lack of carcinogenicity in the specific study cited, but more detailed dose-response data from multiple studies would be necessary for a comprehensive assessment.

Mechanism of Action

The biological activities of TGIC stem from its chemical structure, particularly the presence of three reactive epoxide rings. These rings are susceptible to nucleophilic attack, enabling TGIC to act as a potent alkylating agent.

DNA Alkylation and Cross-linking

The primary mechanism of TGIC-induced toxicity and its potential antineoplastic activity is its ability to alkylate and cross-link DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

TGIC has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. This is a key mechanism for its potential as an anticancer agent.

A significant aspect of TGIC's mechanism of action is the activation of the p53 tumor suppressor pathway. Upon DNA damage induced by TGIC, the p53 protein is stabilized and activated. Activated p53 then transcriptionally regulates a host of downstream target genes involved in cell cycle arrest and apoptosis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the assessment of TGIC's biological activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of TGIC (typically in a logarithmic series) for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Protocol Outline:

-

Strain Preparation: Grow cultures of the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.

-

Metabolic Activation (Optional): Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

-

Exposure: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer (for tests without metabolic activation).

-

Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

DNA Damage Assay (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged DNA to migrate towards the anode.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail, tail moment).

References

Preliminary In Vitro Efficacy of Teroxirone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teroxirone, also known as Triglycidyl Isocyanurate (TGIC), is a triazene triepoxide compound that has demonstrated notable antineoplastic and antiangiogenic activities in preclinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the effects of this compound, with a focus on its mechanism of action, cytotoxicity against cancer cell lines, and the experimental methodologies employed in these investigations. The information is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.

Core Mechanism of Action

This compound's primary mechanism of action involves its function as a DNA alkylating and cross-linking agent.[1][2][5][6] This activity leads to the inhibition of DNA replication, ultimately triggering apoptotic cell death in tumor cells.[1][2][5] A key determinant in this compound-induced apoptosis is the activation of the tumor suppressor protein p53.[5][7][8]

Cytotoxicity and Effects on Cancer Cell Lines

In vitro studies have demonstrated this compound's efficacy in inhibiting the growth of various cancer cell lines, particularly human non-small cell lung cancer (NSCLC) cells such as H460, A549, and H1299.[3][7] The cytotoxic effects are mediated through the induction of apoptosis.[1][2][7]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary in vitro studies on this compound.

| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |

| A549, H460, H1299 | Cell Viability Assay | 0 - 30 | 48 hours | Inhibited tumor cell growth in soft agar | [3] |

| A549, H460, H1299 | Spheroid Growth Assay | 0 - 30 | 48 hours | Reduction in the size of tumorspheres | [4] |

| Human non-small cell lung cancer cells | Apoptosis Induction | Low concentrations | 12 hours | Suppression of mitochondrial membrane potential, followed by ROS production and apoptosis in wild-type p53 cells | [1][2] |

Signaling Pathways

This compound treatment leads to a transient elevation of p53, which in turn activates downstream targets such as p21 and initiates the cleavage of procaspase-3, culminating in apoptosis.[7] The presence of a caspase-3 inhibitor has been shown to revert the apoptotic phenotype, confirming the critical role of this pathway.[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay

This protocol is based on the methods described for assessing the effect of this compound on the growth of NSCLC cell lines.[3]

-

Cell Seeding: Plate A549, H460, and H1299 cells in soft agar in appropriate multi-well plates.

-

Treatment: After cell adherence, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 30 µM).

-

Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

-

Analysis: Assess cell viability using a suitable method, such as the methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay, to quantify the inhibition of tumor cell growth.[9]

Western Blot Analysis

This protocol is designed to detect changes in protein expression levels, such as p53 and cleaved caspase-3, following this compound treatment.[3]

-

Cell Lysis: Lyse treated and untreated control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Spheroid Growth Assay

This assay is used to evaluate the effect of this compound on three-dimensional tumor models.[4]

-

Spheroid Formation: Generate spheroids of human non-small-cell-lung cancer cells (A549, H460, and H1299) using a suitable method (e.g., liquid overlay technique).

-

Treatment: Once spheroids have formed, treat them with a range of this compound concentrations (0-30 µM).

-

Incubation: Incubate the spheroids for 48 hours.

-

Analysis: Monitor and measure the size of the tumorspheres over the incubation period to determine the extent of growth inhibition.

Conclusion

The preliminary in vitro data for this compound are promising, indicating its potential as an anticancer agent, particularly for p53-wild-type tumors. Its mechanism of action, centered on DNA damage and subsequent p53-mediated apoptosis, provides a solid rationale for further investigation. The experimental protocols and data presented in this guide offer a foundation for future research aimed at elucidating the full therapeutic potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to investigate potential combination therapies.

References

- 1. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]

- 2. What is 1,3,5-Triglycidyl isocyanurate?_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methoxychlor and triclosan stimulates ovarian cancer growth by regulating cell cycle- and apoptosis-related genes via an estrogen receptor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Cellular Targets of Teroxirone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teroxirone, a triazene triepoxide, is an antineoplastic agent with a primary mechanism of action involving the alkylation and cross-linking of DNA, leading to the inhibition of DNA replication.[1][2][3][4] This guide provides a comprehensive overview of the identified cellular targets of this compound, detailing its effects on key cellular pathways and processes. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. The guide also includes visualizations of the core signaling pathways and experimental workflows to enhance understanding of this compound's mechanism of action.

Core Cellular Targets and Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted approach, primarily targeting DNA and activating the p53 tumor suppressor pathway. This leads to the induction of apoptosis, particularly in cancer cells with wild-type p53.[3][5][6]

Direct DNA Damage

As a triepoxide alkylating agent, this compound directly interacts with DNA, forming covalent bonds that result in DNA cross-linking.[1][2][4] This structural alteration of the DNA helix physically obstructs the process of DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.

Activation of the p53 Signaling Pathway

This compound treatment has been shown to cause a transient elevation of the tumor suppressor protein p53.[6] Activated p53 then transcriptionally upregulates its downstream targets, including p21, which plays a crucial role in cell cycle arrest, and pro-apoptotic proteins, initiating the intrinsic apoptosis pathway.[2][5]

The activation of p53 is a critical determinant of this compound's efficacy, with cancer cells harboring wild-type p53 being more sensitive to the drug.[5][6] Studies have demonstrated that siRNA-mediated knockdown of p53 expression attenuates the cytotoxic effects of this compound.[6]

Caption: this compound induces DNA damage, leading to p53 activation and subsequent cell cycle arrest and apoptosis.

Quantitative Analysis of this compound's Cellular Effects

| Parameter | Cell Line(s) | Concentration/Dose | Effect | Reference |

| Cytotoxicity | P388 and L1210 leukemias (cyclophosphamide-resistant sublines) | Not specified | Good cytotoxic activity | [5][7] |

| Mitochondrial Membrane Potential (MMP) Disruption | A549 and H460 (NSCLC) | 2 or 5 µM (12h) | Significant drop in MMP | [2] |

| Reactive Oxygen Species (ROS) Generation | A549 and H460 (NSCLC) | 2 or 5 µM (18h) | Increased ROS production | [2] |

| Apoptosis Induction | A549 and H460 (NSCLC) | Not specified | Increased expression of Bax, active caspase-3, and cleaved PARP | [2] |

| Maximum Tolerated Dose (MTD) in Humans (Phase I) | N/A | 340 mg/m²/day x 5 | Dose-limiting toxicities: phlebitis and cutaneous "flare" reactions | [5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, H460)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for p53 Activation

This protocol is used to detect the upregulation of p53 and its downstream targets in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Caption: A streamlined workflow for Western blot analysis.

Detection of Mitochondrial Membrane Potential (MMP) using JC-1

This flow cytometry-based assay measures the disruption of MMP, an early indicator of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

JC-1 dye

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 12 hours).

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in PBS containing 2 µM JC-1 dye.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry, detecting green fluorescence (monomers, indicating low MMP) and red fluorescence (aggregates, indicating high MMP).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the generation of ROS using the fluorescent probe DCFH-DA.

Materials:

-

Cancer cell lines

-

This compound

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

Serum-free medium

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Culture cells to 70-80% confluency.

-

Wash the cells with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Treat the cells with this compound in serum-free medium.

-

Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.

Conclusion and Future Directions

This compound is a potent antineoplastic agent that primarily targets cellular DNA and activates the p53-mediated apoptotic pathway. Its efficacy is linked to the induction of oxidative stress and mitochondrial dysfunction. While its core mechanism of action is well-established, a comprehensive understanding of its full range of cellular targets is still evolving.

Future research should focus on:

-

Proteomic and Affinity-Based Target Identification: Unbiased screening methods could reveal novel protein targets of this compound, providing deeper insights into its mechanism of action and potential off-target effects.

-

Quantitative Analysis of DNA Adducts: Detailed characterization and quantification of the specific DNA adducts formed by this compound would enhance the understanding of its genotoxicity.

-

In-depth Investigation of Signaling Pathways: Further exploration of the signaling cascades affected by this compound beyond the p53 pathway could uncover additional mechanisms contributing to its anticancer activity.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound, summarizing the current knowledge and providing the necessary tools to advance our understanding of this promising anticancer agent.

References

- 1. Pharmacological characterization of this compound, a triepoxide antitumor agent, in rats, rabbits, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]

- 6. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Teroxirone's Role in DNA Alkylation and Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teroxirone, a tri-epoxide agent, has demonstrated notable antineoplastic properties. Its primary mechanism of action involves the alkylation and subsequent cross-linking of DNA, leading to the inhibition of DNA replication and the induction of apoptosis. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a focus on its interaction with DNA. It details the chemistry of DNA alkylation, the formation of DNA cross-links, and the subsequent cellular responses, including cell cycle arrest and p53-dependent apoptosis. This document also includes relevant experimental protocols and summarizes available quantitative data to serve as a resource for researchers in oncology and drug development.

Introduction to this compound

This compound, also known as triglycidyl isocyanurate, is a triazene triepoxide with established antineoplastic activity.[1][2] Its cytotoxic effects are primarily attributed to its ability to function as a DNA alkylating agent, leading to the formation of covalent bonds with DNA bases. This initial alkylation can then lead to the formation of DNA cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering programmed cell death.[1][2] Clinical investigations, primarily Phase I trials, have explored its therapeutic potential, establishing preliminary dosage and toxicity profiles.[3][4]

Chemistry of DNA Alkylation by this compound

As a trifunctional epoxide, this compound possesses three reactive epoxide rings that can undergo nucleophilic attack by electron-rich sites on DNA bases. While direct mass spectrometric characterization of this compound-DNA adducts is not extensively documented in publicly available literature, the mechanism of action for similar alkylating agents strongly suggests that the N7 position of guanine is a primary target for alkylation.[5] The high nucleophilicity of the N7 position of guanine makes it susceptible to attack by electrophilic compounds like the epoxide rings of this compound.[5]

The proposed mechanism involves the opening of one of the epoxide rings upon nucleophilic attack by the N7 of a guanine residue, forming a mono-adduct. Given that this compound has three epoxide groups, it can potentially form multiple DNA adducts.

DNA Cross-Linking by this compound

Following the initial mono-alkylation of a DNA base, the remaining reactive epoxide groups on the this compound molecule can react with a second DNA base, leading to the formation of a DNA cross-link. These cross-links can be categorized as either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands). Interstrand cross-links are considered to be particularly cytotoxic as they physically prevent the separation of the DNA double helix, a critical step in both DNA replication and transcription.

While the specific ratio of intrastrand versus interstrand cross-links formed by this compound has not been definitively established in the available literature, its trifunctional nature suggests the potential for complex cross-linking patterns. The formation of these cross-links creates a significant physical block to the cellular machinery that processes DNA, leading to the activation of DNA damage response pathways.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts and cross-links by this compound triggers a cascade of cellular events, primarily centered around the DNA Damage Response (DDR) pathway. This response aims to either repair the damage or, if the damage is too extensive, initiate apoptosis.

Cell Cycle Arrest

A key cellular response to DNA damage is the activation of cell cycle checkpoints. Studies have shown that this compound treatment can lead to cell cycle arrest at the G2/M phase.[2] This arrest prevents the cell from entering mitosis with damaged DNA, providing a window of opportunity for DNA repair. The G2/M checkpoint is regulated by a complex signaling network that includes the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn activate downstream effector kinases such as Chk1 and Chk2. While direct evidence for this compound-induced activation of ATM/ATR and Chk1/Chk2 is not yet available, this is a common pathway activated by DNA cross-linking agents.

p53-Dependent Apoptosis

A significant body of evidence points to the crucial role of the tumor suppressor protein p53 in mediating the apoptotic response to this compound.[1] In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes.

The this compound-induced apoptotic pathway has been shown to be dependent on the intrinsic, or mitochondrial, pathway of apoptosis.[2] This is characterized by the following key events:

-

Increased Bax/Bcl-2 Ratio: p53 activation leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Membrane Potential (MMP) Disruption: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.[2]

-

Reactive Oxygen Species (ROS) Production: Disruption of the MMP is associated with an increase in the production of reactive oxygen species.[2]

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[2]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program.[2]

Quantitative Data

Table 1: Reported Cytotoxicity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| H460 | Non-small cell lung cancer | IC50 | Not specified | |

| A549 | Non-small cell lung cancer | IC50 | Not specified | |

| P388 Leukemia | Leukemia | Cytotoxicity | Good | [3] |

| L1210 Leukemia | Leukemia | Cytotoxicity | Good | [3] |

Note: The available literature often describes the cytotoxic effects of this compound qualitatively ("inhibited growth," "good cytotoxic activity") rather than providing specific IC50 values. Further research is needed to establish a comprehensive quantitative profile of this compound's activity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cell viability and can be adapted for testing the cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Alkaline Comet Assay for DNA Cross-link Detection

This protocol is a modification of the standard alkaline comet assay to specifically detect DNA interstrand cross-links.

Materials:

-

Treated and untreated cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

Cell Encapsulation: Harvest cells and resuspend them in PBS. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) and immediately pipette onto the NMPA-coated slide. Cover with a coverslip and place on ice to solidify.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes. Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization: Gently remove the slides from the tank and immerse them in neutralization buffer for 3 x 5-minute washes.

-

Staining: Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of cross-links will retard the migration of DNA, resulting in a smaller or absent comet tail compared to cells with strand breaks alone. To specifically measure cross-links, a known amount of DNA damage (e.g., by irradiating the cells before the assay) is introduced. A reduction in the comet tail moment in the this compound-treated and irradiated cells compared to the irradiated-only cells indicates the presence of cross-links.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage and Apoptotic Pathway

Caption: this compound-induced DNA damage and p53-mediated apoptosis.

Experimental Workflow for Assessing this compound's Effect on DNA

Caption: Workflow for studying this compound's effects on cancer cells.

Conclusion and Future Directions

This compound is a potent DNA alkylating and cross-linking agent that induces p53-dependent apoptosis in cancer cells, particularly non-small cell lung cancer. Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway. While the general framework of its activity is understood, several areas warrant further investigation to fully elucidate its therapeutic potential.

Areas for Future Research:

-

Comprehensive Cytotoxicity Profiling: Determination of IC50 values for this compound across a broad panel of cancer cell lines is needed to identify the most sensitive cancer types.

-

Structural Characterization of DNA Adducts: The use of advanced analytical techniques such as mass spectrometry is required to definitively identify the specific DNA adducts and cross-links formed by this compound.

-

Elucidation of Upstream DDR Signaling: Investigating the role of specific DNA damage sensors, such as ATM, ATR, Chk1, and Chk2, in the cellular response to this compound will provide a more complete picture of the signaling cascade.

-

In Vivo Efficacy and Pharmacodynamics: Further preclinical and clinical studies are necessary to optimize dosing schedules, evaluate efficacy in various tumor models, and understand the pharmacodynamic effects of this compound in a physiological context.

This technical guide provides a summary of the current understanding of this compound's role in DNA alkylation and cross-linking. Continued research in the highlighted areas will be crucial for the potential development of this compound as a valuable component of cancer chemotherapy.

References

Review of literature on Teroxirone as an antineoplastic agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Teroxirone, a tris-epoxide derivative of isocyanuric acid, has been investigated for its potential as an antineoplastic agent. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and early clinical development. The document summarizes key quantitative data in structured tables, details experimental methodologies, and presents visual representations of its molecular pathways and experimental workflows to support further research and development in oncology.

Introduction

This compound, also known as triglycidyl isocyanurate, is a DNA alkylating agent that has demonstrated cytotoxic activity against various cancer cell lines. Its primary mechanism of action involves the cross-linking of DNA, which inhibits DNA replication and induces apoptosis, particularly through the activation of the p53 tumor suppressor pathway. This guide synthesizes the available scientific literature to provide a detailed overview of this compound's potential as a cancer therapeutic.

Mechanism of Action

This compound functions as a trifunctional alkylating agent. The three epoxide rings are highly reactive and can form covalent bonds with nucleophilic sites on DNA bases. This leads to the formation of DNA monoadducts and inter- and intra-strand cross-links.[1][2] This DNA damage triggers a cellular stress response, prominently involving the activation of the p53 signaling pathway.

DNA Damage and p53 Activation

The DNA lesions induced by this compound are recognized by the cell's DNA damage response (DDR) machinery.[3][4][5] This leads to the activation of protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR), which in turn phosphorylate and activate downstream targets, including the tumor suppressor protein p53.[3][4] Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[3][6]

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [7][8][9][10]2. Drug Treatment: Treat cells with serial dilutions of this compound and incubate for 48 hours. [11]3. MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C. [7]4. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [7]6. Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

In Vivo Xenograft Study

Xenograft models are used to evaluate the in vivo efficacy of anticancer agents.

dot

Caption: General workflow for an in vivo xenograft study.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 H460 cells) into the flank of immunodeficient mice (e.g., nude mice). [12][13]2. Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. [12]3. Drug Administration: Administer this compound via a specified route (e.g., subcutaneous injection) at predetermined doses and schedules. [11]4. Monitoring: Measure tumor dimensions with calipers and calculate tumor volume periodically. Monitor the body weight of the mice as an indicator of toxicity. [12]5. Endpoint and Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Tumor growth inhibition can be calculated and further histological or molecular analyses can be performed. [12]

Conclusion

This compound is an alkylating agent with demonstrated antineoplastic activity, primarily through the induction of DNA damage and activation of the p53-mediated apoptotic pathway. Preclinical studies have shown its efficacy in inhibiting the growth of cancer cells, particularly NSCLC, both in vitro and in vivo. Early-phase clinical trials have established a manageable safety profile and recommended a dose for further investigation. However, the available data is limited, and more comprehensive studies are required to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic analyses, as well as efficacy studies in a broader range of cancer types. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the future of this compound as a potential anticancer therapeutic.

References

- 1. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. H460 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. H460 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Teroxirone: A Comprehensive Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teroxirone, also known as triglycidyl isocyanurate (TGIC), is a tri-epoxide compound that has garnered interest for its antineoplastic properties.[1][2][3] Its mechanism of action is primarily attributed to its ability to alkylate and cross-link DNA, leading to the inhibition of DNA replication and the induction of apoptosis.[2][3] A key feature of this compound's anticancer activity is its activation of the p53 tumor suppressor pathway.[2][3] This technical guide provides an in-depth overview of the preclinical safety, toxicity, and available data for this compound, designed to inform researchers and professionals in the field of drug development.

Safety and Toxicity Data

A summary of the available quantitative safety and toxicity data for this compound is presented below. These tables provide a structured overview for easy comparison of key toxicological endpoints.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 188 mg/kg | [4] |

| Rat | Dermal | LD50 | >2000 mg/kg | [5] |

| Rat | Inhalation | LC50 (4h) | >650 mg/m³ | [5] |

| Mouse | Inhalation | LC50 (4h) | 2000 mg/m³ | [5] |

Table 2: In Vitro Cytotoxicity of this compound

Table 3: Genotoxicity of this compound

| Assay | Cell Line/Organism | Metabolic Activation | Result | Reference |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) | With and without S9 | Positive | [6] |

| Chromosomal Aberration | Mouse Spermatogonial Cells | In vivo | Positive | [5] |

Mechanism of Action: p53-Mediated Apoptosis

This compound exerts its anticancer effects primarily through the activation of the p53 signaling pathway, leading to apoptosis. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic cascade.

Experimental Protocols

This section provides detailed methodologies for key preclinical safety and toxicity studies, based on established guidelines and available literature.

Acute Oral Toxicity Study in Rats (OECD 423 Guideline Adaptation)

Objective: To determine the acute oral toxicity (LD50) of this compound in rats.

Test System:

-

Species: Rat (e.g., Wistar or Sprague-Dawley strain)

-

Age: Young adults (8-12 weeks old)

-

Weight: 180-220 grams

-

Sex: Equal numbers of males and females (nulliparous and non-pregnant)

-

Housing: Housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[7]

Experimental Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight (approximately 16 hours) before administration of the test substance, with continued access to water.[7]

-

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) to the desired concentrations. The stability and homogeneity of the formulation should be confirmed.

-

Dose Administration: A single dose of this compound is administered to the animals by oral gavage. The volume administered is typically 10 mL/kg of body weight.

-

Dose Groups: A control group receiving the vehicle only and at least three dose groups with increasing concentrations of this compound are used.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Cytotoxicity Assay in A549 Human Lung Carcinoma Cells

Objective: To determine the cytotoxic potential of this compound on A549 cells.

Materials:

-

A549 human lung carcinoma cell line

-

Complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-